molecular formula C13H18BrNO2 B1440882 (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate CAS No. 1187932-11-1

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

Cat. No. B1440882
CAS RN: 1187932-11-1
M. Wt: 300.19 g/mol
InChI Key: RMNWPYMNQJCFTE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate” is a chemical compound with the CAS Number: 1187932-11-1 . It has a molecular weight of 300.2 . The IUPAC name for this compound is tert-butyl (1S)-1- (2-bromophenyl)ethylcarbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate serves as a crucial intermediate in the synthesis of biologically active compounds. For instance, it has been employed in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important precursor for drugs like omisertinib (AZD9291). This process involves acylation, nucleophilic substitution, and reduction steps, highlighting the compound's versatility in synthetic chemistry (Zhao et al., 2017).

Reactivity and Transformation

The reactivity of This compound with various reagents opens up pathways for the creation of novel compounds. A study on the reaction with ethyl perfluorooctanoate, in the presence of tert-butyllithium, led to an unexpected product due to an abnormal reduction, demonstrating the compound's potential in exploring new chemical reactions and pathways (Sokeirik et al., 2006).

Building Blocks for Organic Synthesis

This compound is also instrumental as a building block in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from similar carbamate structures, act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing its application in the synthesis of complex organic molecules (Guinchard et al., 2005).

Contributions to Molecular Electronics

The role of carbamates, including This compound , extends to the field of molecular electronics as well. Aryl bromides derived from similar structures are utilized as precursors for thiol end-capped molecular wires, which are key components in the development of electronic devices at the molecular level (Stuhr-Hansen et al., 2005).

Enzymatic Kinetic Resolution

The compound has also been a subject of study in enzymatic kinetic resolution processes. This highlights its importance in producing chiral molecules, which are essential for the synthesis of certain pharmaceuticals. Such processes underscore the versatility of This compound in facilitating the production of enantiomerically pure compounds (Piovan et al., 2011).

Safety and Hazards

The compound has been classified under the GHS07 category . It carries a warning signal word . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it is used in the synthesis of enantiomerically enriched dibenz[c,e]azepines, which suggests its involvement in specific enzymatic reactions

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is used as a reactant in the synthesis of enantiomerically enriched dibenz[c,e]azepines, indicating its role in specific chemical reactions . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be fully understood.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound has a predicted boiling point of 375.2±25.0 °C and a density of 1.282±0.06 g/cm3

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in the synthesis of enantiomerically enriched dibenz[c,e]azepines

properties

IUPAC Name

tert-butyl N-[(1S)-1-(2-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNWPYMNQJCFTE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719937
Record name tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187932-11-1
Record name tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Reactant of Route 4
Reactant of Route 4
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Reactant of Route 5
Reactant of Route 5
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.